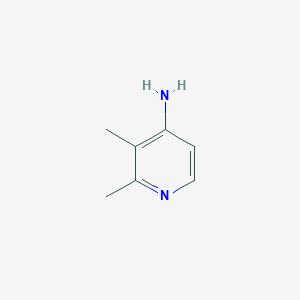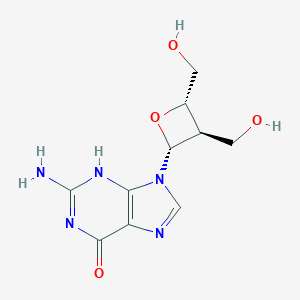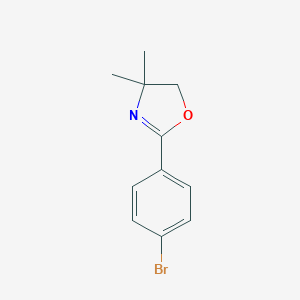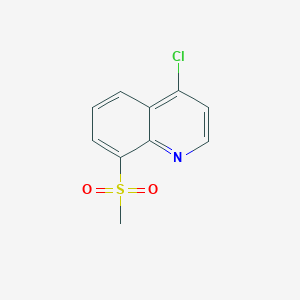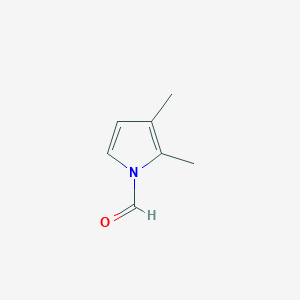
2,3-Dimethylpyrrole-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- is a heterocyclic organic compound with a pyrrole ring substituted with two methyl groups at the 2 and 3 positions and an aldehyde group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- can be synthesized through several methods. One common approach involves the condensation of 2,3-dimethylpyrrole with formylating agents under controlled conditions. For instance, the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), can be employed to introduce the formyl group at the 1 position of the pyrrole ring .
Industrial Production Methods: Industrial production of 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3
Reduction: NaBH4, LiAlH4
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nitrating agents (e.g., HNO3), sulfonating agents (e.g., SO3)
Major Products:
Oxidation: 2,3-dimethyl-1H-pyrrole-1-carboxylic acid
Reduction: 2,3-dimethyl-1H-pyrrole-1-methanol
Substitution: Various substituted pyrrole derivatives depending on the reagent used
Scientific Research Applications
1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of advanced materials, such as conductive polymers and dyes
Mechanism of Action
The mechanism of action of 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. Additionally, the pyrrole ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
1H-Pyrrole-2-carboxaldehyde: Similar structure but with the aldehyde group at the 2 position.
1H-Pyrrole-3-carboxaldehyde: Similar structure but with the aldehyde group at the 3 position.
2,3-Dimethylpyrrole: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
Uniqueness: 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- is unique due to the presence of both the aldehyde group and the two methyl groups on the pyrrole ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .
Properties
CAS No. |
124647-55-8 |
|---|---|
Molecular Formula |
C7H9NO |
Molecular Weight |
123.15 g/mol |
IUPAC Name |
2,3-dimethylpyrrole-1-carbaldehyde |
InChI |
InChI=1S/C7H9NO/c1-6-3-4-8(5-9)7(6)2/h3-5H,1-2H3 |
InChI Key |
UCKNZPTWBDNSQH-UHFFFAOYSA-N |
SMILES |
CC1=C(N(C=C1)C=O)C |
Canonical SMILES |
CC1=C(N(C=C1)C=O)C |
Synonyms |
1H-Pyrrole-1-carboxaldehyde,2,3-dimethyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


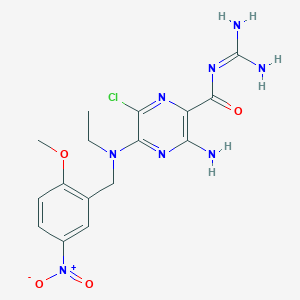
![(1R,6S)-1-methyl-4-propan-2-yl-7-oxabicyclo[4.1.0]hept-3-ene](/img/structure/B48126.png)
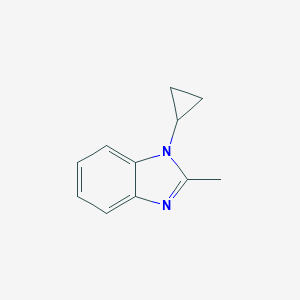
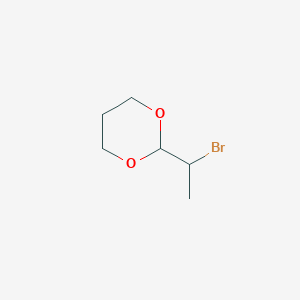
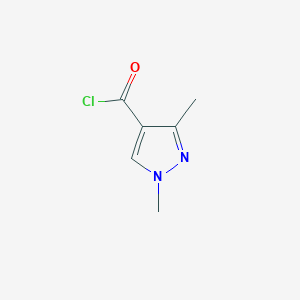
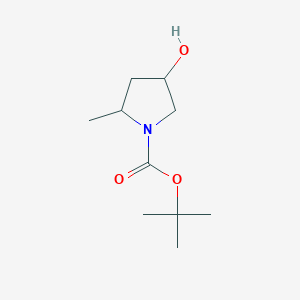
![(2S,5R,6R)-6-[[2-[[(3,4-dihydroxybenzoyl)-(3-hydroxypropyl)carbamoyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B48135.png)

